molecular formula C19H20BrN3O2 B5395940 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide

4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide

Katalognummer B5395940
Molekulargewicht: 402.3 g/mol
InChI-Schlüssel: IIBLUIYYWXDKEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential applications in the treatment of various neurological disorders.

Wirkmechanismus

The mechanism of action of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide involves the inhibition of the dopamine transporter (4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide, 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide are primarily mediated by its effects on dopamine signaling. It has been shown to increase the release of dopamine in the striatum, a brain region that is involved in motor control, reward, and addiction. It also enhances the locomotor activity of animals and can induce stereotypic behaviors that are characteristic of dopamine agonists.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide in lab experiments is its high selectivity for 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide over other monoamine transporters such as serotonin and norepinephrine transporters. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide is its potential to induce stereotypic behaviors that can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research on 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide. One of the areas of interest is the development of more selective and potent 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide inhibitors that can be used for the treatment of various neurological disorders. Another area of research is the investigation of the role of dopamine in various physiological and pathological conditions using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide as a tool. Additionally, the potential use of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide in the development of imaging agents for the diagnosis of Parkinson's disease and other neurodegenerative disorders is an area of active research.

Synthesemethoden

The synthesis of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with ethyl 2-oxo-2-(4-phenyl-1-piperazinyl)acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. It has also been investigated for its potential use as a tool in neuroscience research to study the role of dopamine in various physiological and pathological conditions.

Eigenschaften

IUPAC Name

4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-16-8-6-15(7-9-16)19(25)21-14-18(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBLUIYYWXDKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.